molecular formula C13H14F2O3 B1326176 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One CAS No. 884504-27-2

1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One

Cat. No.: B1326176
CAS No.: 884504-27-2
M. Wt: 256.24 g/mol
InChI Key: HZENEIYYVFTLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One is a high-purity synthetic building block of significant interest in medicinal chemistry and organic synthesis. This ketone derivative features a 1,3-dioxane ring, a common protecting group for carbonyls, and a difluorophenyl moiety. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability . Researchers utilize this compound as a key intermediate for constructing more complex molecular architectures. The compound is provided exclusively for research and development purposes. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets for proper handling and storage information.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZENEIYYVFTLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645965
Record name 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-27-2
Record name 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CAS 884504-27-2) is a compound of interest due to its potential biological activities. The structure features a difluorophenyl moiety and a dioxane ring, which are known to influence various biological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzaldehyde with appropriate dioxane derivatives under controlled conditions. The purification process often includes flash column chromatography to isolate the target compound with high yield and purity .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds containing the 1,3-dioxane structure. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial and antifungal activities. In a comparative study, various synthesized dioxolanes exhibited potent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
1625 - 1250 against S. aureusSignificant against C. albicans
2Effective against multiple strainsEffective
3Not effectiveNot effective

The specific activity of 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-y)propan-1-one has not been extensively documented; however, its structural similarity to known active compounds suggests potential efficacy in similar applications.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that certain dioxane derivatives can selectively target cancer cell lines while sparing normal cells. For example, compounds derived from dioxane structures demonstrated varying degrees of cytotoxicity in cancer cell lines such as HeLa and U87 . The selectivity index is crucial for evaluating the therapeutic potential of these compounds.

CompoundCell LineIC50 (µM)
AHeLa97.3
BU87>200
CHEK293 (normal)>1000

Case Studies

A notable case study involved synthesizing a series of dioxolane derivatives to evaluate their biological activity. Among these compounds, several showed promising results in inhibiting bacterial growth and exhibiting antifungal properties. The research emphasized the importance of structural modifications in enhancing biological activities .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One exhibit antimicrobial activities against a range of pathogens. For instance:

  • Fungal Inhibition : Studies have shown that derivatives of dioxane compounds demonstrate antifungal properties, potentially useful in treating infections caused by fungi such as Candida species .
  • Bacterial Resistance : The compound may also possess antibacterial properties against both gram-positive and gram-negative bacteria .

Anticancer Potential

Preliminary studies suggest that this compound may influence cancer cell proliferation. The presence of fluorine atoms can enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold in drug design. Potential applications include:

  • Drug Development : Its ability to interact with biological targets suggests it could serve as a lead compound in developing new pharmaceuticals.
  • Formulation in Drug Delivery Systems : The dioxane component can improve solubility and stability in various formulations.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing fluorinated chalcones demonstrated that similar compounds exhibit nonlinear optical properties, which could be harnessed for photonic applications . The synthesis involved careful control of reaction conditions to achieve high yields and purity.

Case Study 2: Antimicrobial Activity Assessment

In another study evaluating the antimicrobial efficacy of dioxane derivatives, researchers found that certain modifications to the structure significantly enhanced antifungal activity against resistant strains . This highlights the importance of structure-activity relationships in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-1-(2,6-Difluorophenyl)-3-(Dimethylamino)Prop-2-En-1-One (CAS: N/A)

This analog replaces the 1,3-dioxane group with a dimethylamino substituent. Key differences include:

  • Molecular Weight : 211.21 g/mol (vs. estimated ~241 g/mol for the target compound).
  • Steric and Electronic Effects: The planar enone system in this compound may reduce steric hindrance but increase reactivity compared to the dioxane-containing target. Such structural variations could alter binding affinities in enzyme inhibition assays .

1-(3-Trifluoromethylphenyl)-3-(2,6-Difluorophenyl)-1-Propen-3-One (CAS: 1357628-24-0)

  • Molecular Formula : C₁₆H₉F₅O
  • Molecular Weight : 312.23 g/mol
  • Key Features: Incorporates a trifluoromethyl group on the phenyl ring, enhancing electron-withdrawing effects and lipophilicity. This compound’s higher molecular weight and trifluoromethyl group may improve membrane permeability but increase metabolic resistance .

1-(4-Chlorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One (CAS: 724708-06-9)

  • Molecular Formula : C₁₃H₁₃ClO₃
  • Molecular Weight : ~252.7 g/mol
  • Comparison : Substituting the 2,6-difluorophenyl group with a 4-chlorophenyl moiety reduces fluorine’s electronegative effects but retains halogenated aromatic interactions. The chlorine atom’s larger atomic radius may alter binding pocket compatibility in target proteins compared to fluorine .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One 884504-27-2 C₁₂H₁₁F₂O₃* ~241 2,6-Difluorophenyl, 1,3-dioxane Enhanced solubility, conformational rigidity
(E)-1-(2,6-Difluorophenyl)-3-(Dimethylamino)Prop-2-En-1-One N/A C₁₁H₁₁F₂NO 211.21 Dimethylamino, α,β-unsaturated ketone Increased reactivity, potential basicity
1-(3-Trifluoromethylphenyl)-3-(2,6-Difluorophenyl)-1-Propen-3-One 1357628-24-0 C₁₆H₉F₅O 312.23 Trifluoromethyl, propenone High lipophilicity, metabolic stability
1-(4-Chlorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One 724708-06-9 C₁₃H₁₃ClO₃ 252.7 4-Chlorophenyl, 1,3-dioxane Moderate electronegativity, bulkier halogen

*Estimated based on structural analogy.

Research Implications and Notes

  • Binding Mode Predictions : Docking programs like GOLD (Genetic Optimisation for Ligand Docking) could model interactions between these compounds and target proteins, leveraging fluorine’s electronegativity and the dioxane’s rigidity .
  • Synthetic Challenges : Fluorination and dioxane ring formation may require specialized reagents or conditions, as seen in related dihydrochalcone syntheses .
  • Data Limitations : Direct experimental data (e.g., IC₅₀ values, solubility metrics) are scarce; comparisons rely on structural analogs and computational inferences.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-yl)Propan-1-One typically involves:

  • Step 1: Formation of the 1,3-dioxane ring by acetalization of an aldehyde or ketone precursor with ethylene glycol or a related diol under acidic conditions.
  • Step 2: Introduction of the 2,6-difluorophenyl group via Friedel-Crafts acylation or nucleophilic substitution reactions.
  • Step 3: Construction of the propan-1-one chain through selective alkylation or acylation reactions.

This approach ensures the protection of sensitive carbonyl groups during subsequent transformations and facilitates regioselective functionalization.

Detailed Synthetic Route Example

Based on analogous compounds and related propane-1,3-dione derivatives described in patent literature, a plausible synthetic route is as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Acetalization Aldehyde or ketone + ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), reflux Formation of 1,3-dioxane ring protecting group
2 Friedel-Crafts Acylation 2,6-Difluorobenzene + acyl chloride, AlCl3 catalyst, inert solvent (e.g., dichloromethane) Introduction of 2,6-difluorophenyl ketone moiety
3 Alkylation or Chain Extension Appropriate alkyl halide or organometallic reagent, base (e.g., n-butyllithium), low temperature Formation of the propan-1-one side chain with dioxane substituent
4 Purification Extraction, drying (MgSO4), silica gel chromatography Isolation of pure this compound

Specific Reaction Conditions and Yields

  • Acetalization: Typically performed in anhydrous conditions with catalytic acid, refluxing for several hours to ensure complete conversion.
  • Friedel-Crafts Acylation: Conducted at low temperatures (0–5 °C) to control regioselectivity and minimize polyacylation. Aluminum chloride is a common Lewis acid catalyst.
  • Chain Extension: Use of strong bases like n-butyllithium at low temperatures (-70 °C to -15 °C) to generate reactive intermediates for nucleophilic attack on electrophilic centers.
  • Purification: Silica gel chromatography using ethyl acetate-hexane mixtures (ratios from 1:1 to 1:2) is effective for isolating the target compound with yields reported around 49–55% in related propane-1,3-dione derivatives.

Analytical Data Supporting Preparation

Parameter Data/Description
Molecular Weight 242.22 g/mol
Purity >95% after chromatographic purification
Physical State Typically isolated as a yellowish or greenish-yellow foam or oil depending on purification method
Spectroscopic Confirmation NMR, IR, and Mass Spectrometry confirm the presence of difluorophenyl, ketone, and dioxane groups
Chromatography Silica gel column chromatography with ethyl acetate-hexane eluents

Research Findings and Notes

  • The use of the 1,3-dioxane ring as a protecting group is critical to prevent side reactions at the carbonyl during multi-step synthesis.
  • Fluorine substitution at the 2,6-positions on the phenyl ring influences the electronic properties and reactivity, requiring careful control of reaction conditions to avoid undesired side products.
  • The synthetic methods are adapted from propane-1,3-dione derivative preparations, which share similar structural motifs and functional groups.
  • Purification steps involving aqueous workup with saturated ammonium chloride or sodium bicarbonate solutions followed by drying over anhydrous magnesium sulfate are standard to remove inorganic residues and water.
  • The reaction intermediates and final products are typically characterized by chromatographic and spectroscopic methods to ensure structural integrity and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Typical Yield (%) Reference Source
Acetalization Aldehyde/ketone + ethylene glycol, acid catalyst, reflux Formation of 1,3-dioxane protecting group 70–85
Friedel-Crafts Acylation 2,6-Difluorobenzene + acyl chloride, AlCl3, low temp Introduction of difluorophenyl ketone 50–60
Chain Extension Alkyl halide or organolithium reagent, base, low temp Formation of propan-1-one side chain 45–55
Purification Extraction, drying, silica gel chromatography Isolation of pure target compound

Q & A

Basic Research Question

  • ¹H/¹⁹F NMR : Fluorine atoms induce distinct splitting patterns in aromatic protons (δ 6.8–7.4 ppm). The dioxane ring protons appear as multiplet signals (δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolves steric effects from the 2,6-difluorophenyl group and confirms the dioxane ring’s chair conformation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) .
  • Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms. Comparative studies with analogs (e.g., 3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone) validate findings .

What computational methods predict the binding modes of this compound with biological targets?

Advanced Research Question

  • Molecular Docking (GOLD Program) : Optimizes ligand conformations using genetic algorithms. Adjust partial flexibility settings for the dioxane ring and fluorophenyl group to simulate realistic binding .
  • Validation : Compare predicted poses with crystallographic data (e.g., Factor VIIa complexes in PDB). Use RMSD < 2.0 Å as a success threshold .
  • Limitations : Solvent effects (e.g., displaced water molecules) and entropy changes require MD simulations for accuracy .

How do fluorine substitution patterns influence the compound’s reactivity and bioactivity?

Advanced Research Question

  • Electronic Effects : Fluorine’s electronegativity alters electron density in the aromatic ring, affecting nucleophilic/electrophilic sites. DFT calculations (e.g., Gaussian) map charge distribution .
  • Bioactivity : Compare with analogs (e.g., 3-[1-(2,4-difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile). 2,6-Difluoro substitution enhances metabolic stability but may reduce solubility .
  • Data Interpretation : Contrast logP values (e.g., 2.8 vs. 3.2 for 2,6- vs. 3,4-difluoro derivatives) to correlate hydrophobicity with membrane permeability .

What strategies address contradictions in reported biological activities of structurally similar derivatives?

Advanced Research Question

  • SAR Analysis : Systematically vary substituents (e.g., urea vs. carbamate groups) and test against enzyme assays (e.g., Factor VIIa inhibition). Use ANOVA to identify significant activity differences .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases. Apply cheminformatics tools (e.g., KNIME) to detect outliers or assay-specific biases .
  • Case Study : Resolve discrepancies in antimicrobial activity of 3-(2,4-difluorophenyl)-3-hydroxypropionitrile vs. the target compound by controlling experimental variables (e.g., bacterial strain, inoculum size) .

How can synthetic intermediates of this compound be leveraged for novel drug discovery?

Advanced Research Question

  • Intermediate Functionalization : Modify the dioxane ring (e.g., oxidation to ketone) or introduce click chemistry handles (e.g., azide-alkyne cycloaddition) .
  • Case Study : 1-(2,6-difluorophenyl)cyclobutan-1-ol (EN300-262076) serves as a precursor for cyclooxygenase inhibitors. Optimize yields via flow chemistry .
  • Screening : Use fragment-based libraries (e.g., Enamine) to explore bioactivity of intermediates against underrepresented targets .

What analytical techniques quantify trace impurities in bulk samples of this compound?

Basic Research Question

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect by-products (e.g., unreacted dioxane intermediates). Limit of detection: <0.1% .
  • ¹⁹F NMR : Quantify fluorinated impurities (e.g., mono- or tri-fluoro derivatives) via integration against an internal standard (e.g., trifluoroacetic acid) .
  • Regulatory Compliance : Align with ICH guidelines (e.g., Q3A) for residual solvents and elemental impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.